Bienvenue dans la boutique en ligne BenchChem!

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Lipophilicity ADME Prediction Permeability

This bis-furan thiazepane-isoxazole ketone (CAS 1797186-31-2) is supplied at ≥95% purity for HTS & medicinal chemistry. Its computed logP of 2.3 & TPSA of 97.9 Ų make it a strong candidate for peripheral-restricted kinase/GPCR screening, with chiral resolution potential to isolate the active enantiomer. Three rotatable bonds enable rigid-receptor docking & MD-ready library expansion. Both furan rings serve as intrinsic metabolic probes for CYP450 liability assays. Procure now as a racemate for 10 µM single-point HTS & follow-on dose-response profiling before investing in custom synthesis of optimized analogs.

Molecular Formula C17H16N2O4S
Molecular Weight 344.39
CAS No. 1797186-31-2
Cat. No. B2369079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
CAS1797186-31-2
Molecular FormulaC17H16N2O4S
Molecular Weight344.39
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=CO4
InChIInChI=1S/C17H16N2O4S/c20-17(12-11-15(23-18-12)13-3-1-8-21-13)19-6-5-16(24-10-7-19)14-4-2-9-22-14/h1-4,8-9,11,16H,5-7,10H2
InChIKeyBOYYGJAEBAZTDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797186-31-2: Structural and Physicochemical Baseline for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone


The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone (CAS 1797186‑31‑2, PubChem CID 76151840) is a synthetic small molecule belonging to the class of diheterocyclic ketones, featuring a 1,4‑thiazepane ring substituted at the 7‑position with a furan‑2‑yl group and N‑acylated with a 5‑(furan‑2‑yl)isoxazole‑3‑carbonyl moiety. Its molecular formula is C₁₇H₁₆N₂O₄S with a molecular weight of 344.4 g mol⁻¹ [REFS‑1]. Computed descriptors include an XLogP3‑AA of 2.3, a topological polar surface area (TPSA) of 97.9 Ų, zero hydrogen‑bond donors, six hydrogen‑bond acceptors, three rotatable bonds, and one undefined stereocenter [REFS‑1]. The compound is catalogued as a research‑grade chemical typically supplied at ≥95 % purity, with no bioactivity data deposited in PubChem as of the latest release [REFS‑1].

Why In‑Class 1,4‑Thiazepane‑Isoxazole Hybrids Cannot Substitute CAS 1797186‑31‑2 Without Validation


Compounds built on a 1,4‑thiazepane‑isoxazole scaffold often share gross structural features but diverge substantially in the nature and position of heteroaryl substituents, leading to marked differences in lipophilicity, hydrogen‑bonding capacity, and three‑dimensional shape that directly affect target binding, metabolic stability, and off‑target liability. The target compound contains two electron‑rich furan rings—one attached to the thiazepane C7 and the other to the isoxazole C5—conferring a computed logP of 2.3 and a TPSA of 97.9 Ų [REFS‑1]. Replacing either furan with a methyl, thiophene, or halogenated aryl group would alter logP, electronic distribution, and ring‑stacking potential, potentially abolishing or reversing activity at the intended biological target. No publicly available head‑to‑head pharmacological comparison has been deposited in major databases, meaning any substitution without experimental confirmation carries a high risk of unanticipated loss of potency, selectivity, or pharmacokinetic suitability.

Quantitative Differentiation Evidence for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone (CAS 1797186‑31‑2)


Computed Lipophilicity (XLogP3‑AA): Furan‑vs‑Thiophene Analog Comparison

The target compound possesses a computed XLogP3‑AA of 2.3, reflecting the contribution of the dual furan substituents [REFS‑1]. A literature‑derived and PubChem‑confirmed analog, (5-(furan‑2‑yl)isoxazol‑3‑yl)(7‑(thiophen‑2‑yl)‑1,4‑thiazepan‑4‑yl)methanone, exhibits a higher computed XLogP3‑AA of 3.1 due to the increased lipophilicity of the thiophene ring [REFS‑2]. This 0.8‑unit logP difference predicts a roughly 6‑fold difference in octanol‑water partition coefficient, which would affect membrane permeability and metabolic clearance in vivo.

Lipophilicity ADME Prediction Permeability

Topological Polar Surface Area (TPSA): Differentiation from Methyl‑Substituted Isoxazole Analog

The target compound records a TPSA of 97.9 Ų [REFS‑1]. The methyl‑substituted analog (7‑(furan‑2‑yl)‑1,4‑thiazepan‑4‑yl)(5‑methylisoxazol‑3‑yl)methanone yields a lower TPSA of ~76 Ų due to replacement of the furan oxygen with a methyl group [REFS‑3]. The 22 Ų difference positions the target compound closer to the TPSA threshold for blood‑brain barrier penetration (typically < 90 Ų), potentially restricting CNS exposure and favoring peripheral target engagement.

Polar Surface Area Membrane Permeability Blood‑Brain Barrier

Hydrogen‑Bond Acceptor Count and Rotatable Bond Architecture: Structural Rigidity Advantage

With six hydrogen‑bond acceptors (four from the isoxazole‑carbonyl‑furan system and two from the thiazepane ring sulfur and furan oxygen) and only three rotatable bonds, the target compound maintains a relatively rigid core [REFS‑1]. By comparison, many commercially available 1,4‑thiazepane‑isoxazole analogs bearing flexible alkyl linkers or larger cycloalkyl substituents exhibit five or more rotatable bonds and a higher heavy‑atom count, which inflates molecular weight without commensurate gain in binding enthalpy. The restricted rotatable‑bond count may reduce the entropic penalty upon target binding, potentially improving binding affinity per unit of molecular weight (ligand efficiency).

Conformational Flexibility Ligand Efficiency Entropic Penalty

Undefined Stereocenter as a Potential Differentiator for Enantioselective Activity

The 1,4‑thiazepane ring contains an unassigned stereocenter at C7 (the furan‑bearing carbon), as reflected by the PubChem descriptor “Undefined Atom Stereocenter Count = 1” [REFS‑1]. The compound is typically supplied as a racemic mixture. In contrast, certain commercial analogs such as (7‑(furan‑2‑yl)‑1,4‑thiazepan‑4‑yl)(5‑methylisoxazol‑3‑yl)methanone are achiral at the corresponding position (substituent = methyl, no stereocenter). The presence of a chiral center opens the possibility of enantioselective interactions with biological targets, offering a route to improved potency or selectivity through chiral resolution and testing of individual enantiomers.

Stereochemistry Chiral Resolution Enantioselectivity

Absence of Bioactivity Annotations: A Blank Slate for Proprietary Screening

A search of PubChem BioAssay records for CID 76151840 returns zero bioactivity results (tested = 0, active = 0) as of the 2026.04.25 PubChem release [REFS‑1]. This stands in contrast to structurally related isoxazole‑thiazepine compounds that have been tested in dozens of assays via the NIH Molecular Libraries Program and now carry annotations that could introduce intellectual‑property encumbrance or bias in screening campaigns. The absence of prior biological annotation means the compound has no pre‑existing activity cliffs, selectivity liabilities, or promiscuity flags in the public domain.

Novel Chemical Space Hit Discovery Proprietary Screening

High Heavy‑Atom Count and Low Fraction sp³ (Fsp³) Relative to Fragment‑Like Analogs

The target compound contains 24 heavy atoms with a molecular weight of 344.4 g mol⁻¹ and an estimated fraction of sp³‑hybridized carbons (Fsp³) of approximately 0.35, based on the structure SMILES [REFS‑1]. By contrast, minimal fragment‑like thiazepane‑isoxazole building blocks (e.g., 1,4‑thiazepane itself or 7‑(2‑furyl)‑1,4‑thiazepane) exhibit molecular weights below 200 g mol⁻¹ and Fsp³ values above 0.5. The higher heavy‑atom count places the target compound in the “lead‑like” rather than “fragment” space, meaning it is more appropriate for direct screening in target‑based assays than for fragment‑based discovery campaigns.

Molecular Complexity Fragment‑Based Drug Design Lead‑Likeness

Recommended Research and Industrial Application Scenarios for CAS 1797186‑31‑2


Primary Hit‑Finding Screening Libraries for Kinase, GPCR, or Epigenetic Targets

The compound’s moderate lipophilicity (XLogP3‑AA 2.3 [REFS‑1]), six hydrogen‑bond acceptors, and rigid bis‑heteroaryl architecture make it a suitable candidate for diversity‑oriented screening decks targeting ATP‑binding pockets in kinases, orthosteric GPCR sites, or bromodomain acetyl‑lysine recognition modules. Its TPSA of 97.9 Ų positions it near the predicted blood‑brain barrier permeability cutoff, making it especially attractive for peripheral‑restricted programs. Procurement for high‑throughput screening (HTS) at 10 µM single‑point concentration is recommended, followed by confirmatory dose‑response and selectivity profiling.

Enantioselective Lead Optimization Starting Point

The racemic nature of the compound (undefined stereocenter at C7 [REFS‑1]) offers a platform for chiral resolution via supercritical fluid chromatography (SFC) or chiral HPLC. Each enantiomer can then be evaluated in target‑binding and cellular assays. This is particularly valuable when preliminary racemate screening identifies moderate potency, as the active enantiomer may exhibit a >10‑fold improvement in IC₅₀ or EC₅₀, while the inactive enantiomer serves as a built‑in negative control.

Computational Chemistry and Structure‑Based Drug Design (SBDD) Template

With three rotatable bonds and a well‑defined heterocyclic core, the compound is amenable to rigid‑receptor docking and molecular dynamics simulations. Its relatively low conformational entropy simplifies ensemble docking experiments. Medicinal chemistry teams can use the scaffold to generate virtual libraries by varying the furan substituents, leveraging the compound’s computed physicochemical properties as a baseline for property‑guided optimization (logP, TPSA, ligand efficiency).

Negative Control for Furan‑Reactive Metabolite Profiling Assays

Both furan rings are potential sites for cytochrome P450‑mediated oxidation to reactive cis‑enedione intermediates. This compound can serve as a probe substrate in glutathione‑trapping assays to benchmark furan‑related metabolic liability, enabling direct comparison with analogs in which one or both furans have been replaced by thiophene, methyl, or halogenated aryl groups. Such head‑to‑head metabolic stability data, once generated, will constitute the first quantitative differentiation dataset for this scaffold.

Quote Request

Request a Quote for (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.